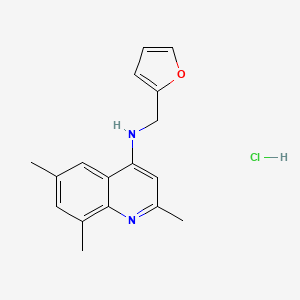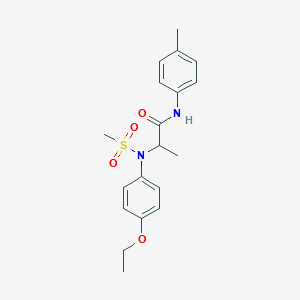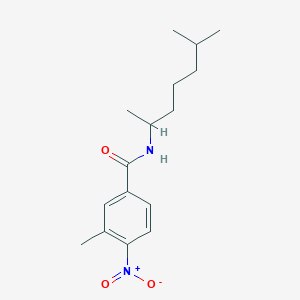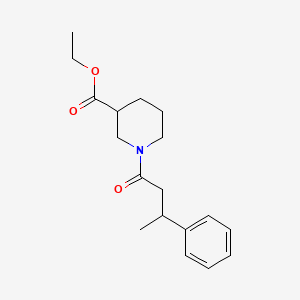
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride
Descripción general
Descripción
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride, also known as FMQ, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride involves its ability to inhibit voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into neurons, resulting in a reduction in neuronal excitability and synaptic transmission. This mechanism of action has been found to be particularly effective in inhibiting the firing of action potentials in neurons, making N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride a valuable tool for studying the role of sodium channels in neuronal signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit voltage-gated sodium channels, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has also been found to modulate the activity of other ion channels, such as potassium channels and calcium channels. This modulation can lead to changes in intracellular calcium levels, which can have downstream effects on various cellular processes. Additionally, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has several advantages as a tool for scientific research. Its ability to selectively inhibit voltage-gated sodium channels makes it a valuable tool for studying the role of these channels in neuronal signaling. Additionally, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride also has some limitations. Its potency as a sodium channel inhibitor can make it difficult to use at high concentrations without causing toxicity. Additionally, its effects on other ion channels can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride. One area of interest is the development of more selective sodium channel inhibitors that can target specific subtypes of sodium channels. Additionally, further research is needed to fully understand the downstream effects of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride on cellular processes. Finally, there is potential for N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride to be developed as a therapeutic agent for inflammatory diseases, and further research is needed to explore this possibility.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride is in the field of neuroscience, where it has been found to be a potent inhibitor of voltage-gated sodium channels. This property makes N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride a valuable tool for studying the role of sodium channels in neuronal excitability and synaptic transmission.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-11-7-12(2)17-15(8-11)16(9-13(3)19-17)18-10-14-5-4-6-20-14;/h4-9H,10H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQRFXZFOOSZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NCC3=CC=CO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)


![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)


![N-[2-(4-fluorophenyl)ethyl]-3-phenylbutanamide](/img/structure/B3975987.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide](/img/structure/B3975990.png)
![4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
